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Compound of Interest

Compound Name: 4-Azaspiro[2.5]octan-5-one

cat. No.: B1365178

An In-depth Technical Guide to the Chemical Properties of 4-Azaspiro[2.5]octan-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that
provide access to unexplored three-dimensional chemical space is paramount. Spirocycles,
compounds containing two rings connected by a single common atom, have emerged as
critical building blocks due to their rigid, well-defined geometries. 4-Azaspiro[2.5]octan-5-one
is a compelling example of this structural class, merging a strained cyclopropane ring with a
six-membered piperidinone (lactam) ring. This unique fusion creates a "privileged scaffold," a
framework capable of interacting with multiple biological targets with high affinity, making it a
valuable starting point for drug discovery programs.[1]

This guide offers a comprehensive exploration of the core chemical properties of 4-
Azaspiro[2.5]octan-5-one, providing insights into its structure, reactivity, and synthetic utility.
The information presented is intended to empower researchers to leverage this versatile
building block in the design and synthesis of novel, complex molecules with therapeutic
potential.

Molecular Structure and Conformational Analysis

The structure of 4-Azaspiro[2.5]octan-5-one features a spirocyclic carbon atom shared
between a cyclopropane ring and a piperidin-2-one ring. The inherent ring strain of the
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cyclopropane moiety, estimated at approximately 27.5 kcal/mol, significantly influences the
molecule's overall geometry and reactivity.[1]

The six-membered piperidinone ring is not planar and, similar to cyclohexane, adopts various
conformations to minimize steric and torsional strain. Computational and experimental studies
on related spirocyclic systems suggest that the six-membered ring in structures like 4-
Azaspiro[2.5]octan-5-one predominantly exists in chair-like conformations.[2] The presence of
the spiro-fused cyclopropane can influence the energetic preference for one chair conformer
over another, affecting the orientation of substituents and the molecule's interaction with
biological targets.[2][3][4] A thorough conformational analysis using techniques like NMR
spectroscopy and computational modeling is crucial for understanding its three-dimensional
shape and biological activity.[2][5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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